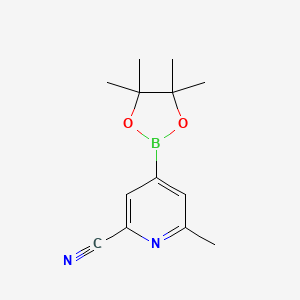

6-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” is a chemical compound. It contains a boronic acid derivative, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is often used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of this compound could involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also involve the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used .Chemical Reactions Analysis

This compound can undergo various chemical reactions, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored and used. For example, the compound has a molecular weight of 263.1 . Other properties such as density, boiling point, and refractive index would need to be determined experimentally .科学研究应用

合成与结构分析

合成和晶体结构研究:研究证明了与 6-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶甲腈 相关的化合物的合成和结构表征。具体而言,相关化合物的合成和晶体结构已通过光谱方法 (FT-IR、1H NMR、13C NMR、MS) 阐明,并通过 X 射线衍射确认。这些研究还涉及密度泛函理论 (DFT) 计算,以与 X 射线衍射数据进行比较,从而深入了解这些化合物的分子构象和电子结构 (Wu 等人,2021)。

配位化学和配体设计

基于吡啶-2-甲酸的六齿配体:另一个应用领域涉及源自吡啶-2-甲酸的六齿 N5O 配体的设计和配位化学,证明它们适用于八面体配位几何,特别是对于 CuII、NiII、ZnII、CoII 和 GaIII 等金属离子。这些研究突出了配体对某些配位几何的预组织,这对于理解它们与金属离子的相互作用以及在催化和材料科学中的潜在应用至关重要 (Comba 等人,2016)。

催化与反应机理

催化应用和反应机理:已经报道了吡啶衍生物(包括与 6-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶甲腈 相关的吡啶衍生物)对催化反应的影响的研究。这些研究重点关注取代的吡啶与催化剂的配位及其对催化体系的稳定性和反应速率的影响,为开发更有效的催化过程提供了有价值的信息 (Wang & Espenson,1998)。

作用机制

Target of Action

Boronic acid derivatives, such as this compound, are often used in organic synthesis as reagents and catalysts .

Mode of Action

Boronic acid derivatives are known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms, facilitating various chemical reactions .

Biochemical Pathways

Boronic acid derivatives are often used in the synthesis of various organic compounds, suggesting that they may affect a wide range of biochemical pathways depending on the specific context .

Pharmacokinetics

The pharmacokinetic properties of boronic acid derivatives can vary widely depending on their specific chemical structure and the biological context .

Result of Action

As a boronic acid derivative, it is likely to be involved in various chemical reactions, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of boronic acid derivatives .

安全和危害

As with any chemical compound, handling “6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” requires appropriate safety precautions. The compound may present certain hazards, such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

未来方向

The future directions for the use of this compound could include its application in the synthesis of new organic compounds, particularly in the field of medicinal chemistry. Its use in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes suggests potential applications in the synthesis of complex organic molecules .

属性

IUPAC Name |

6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-9-6-10(7-11(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVOSNAOGTZJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)

![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2924861.png)